molecular formula C17H15BrO2 B2364203 Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate CAS No. 190729-08-9

Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate

Cat. No.: B2364203
CAS No.: 190729-08-9
M. Wt: 331.209
InChI Key: IKSZMNAOKDIORP-LFYBBSHMSA-N
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Description

Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a conjugated system with a double bond in the (E)-configuration, which contributes to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde and subsequent esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated esters.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated esters.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate involves its interaction with molecular targets through its conjugated system and functional groups. The compound can participate in various chemical reactions, such as electrophilic addition and nucleophilic substitution, which allow it to modify biological molecules and pathways. The bromine atom in the phenyl ring also plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromophenylacetate: Similar in structure but lacks the conjugated double bond system.

    4-Bromophenyl 4-bromobenzoate: Contains two bromine atoms and different ester linkages.

    Phenylboronic pinacol esters: Similar in terms of aromatic substitution but differ in functional groups and reactivity.

Uniqueness

Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate is unique due to its conjugated double bond system, which imparts distinct reactivity and stability compared to other similar compounds. This feature makes it valuable in various synthetic and research applications, where specific reactivity patterns are required.

Properties

IUPAC Name

ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO2/c1-2-20-17(19)12-5-13-3-6-14(7-4-13)15-8-10-16(18)11-9-15/h3-12H,2H2,1H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSZMNAOKDIORP-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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